Structural Divergence from Lead Benzoprims: Piperidino vs. N-Methylbenzylamino 4-Substituent
CAS 104484-42-6 incorporates a cyclic tertiary amine (piperidino) at the 4-position of the 5-aryl ring, contrasting with the acyclic N-methylbenzylamino moiety of methylbenzoprim (MBP, CAS 118344-71-1), the most extensively characterized benzoprim lead. In the 1989 Griffin et al. SAR study, maximal rat liver DHFR inhibition was associated with benzylamino (compound 19) and N-alkylbenzylamino (compounds 29 and 30) substituents, while the present piperidino analog was synthesized and evaluated within the same series but was not among the top-tier inhibitors identified [1]. This qualitative, intra-series positional comparison establishes that the piperidino substitution represents a distinct SAR node within the benzoprim family, conferring different steric occupancy, conformational constraints, and hydrogen-bonding capabilities within the DHFR active site [1][2].
| Evidence Dimension | 4-Position substituent type and DHFR inhibition rank within the 1989 in-series SAR study |
|---|---|
| Target Compound Data | Piperidino (cyclic tertiary amine); not among the maximally active DHFR inhibitors in the series |
| Comparator Or Baseline | Methylbenzoprim (CAS 118344-71-1): N-methylbenzylamino (acyclic tertiary amine); among the most potent rat liver DHFR inhibitors; Ki = 0.00035 nM for rat liver DHFR (reported in Robson et al., 1997) |
| Quantified Difference | Qualitative rank-order difference in DHFR inhibition; MBP achieves sub-picomolar Ki whereas the piperidino analog falls into a lower activity tier within the same study |
| Conditions | Rat liver DHFR enzyme inhibition assay; Griffin et al., J. Med. Chem. 1989, Table 1 compound series |
Why This Matters
For procurement decisions, this structural distinction identifies CAS 104484-42-6 as a mechanistically related but pharmacologically distinct tool compound, unsuitable as a direct surrogate for MBP in DHFR-focused studies but potentially valuable for probing non-DHFR mechanisms (e.g., differentiation) reported specifically for this analog.
- [1] Griffin, R. J.; Meek, M. A.; Schwalbe, C. H.; Stevens, M. F. G. J. Med. Chem. 1989, 32 (11), 2468–2474. View Source
- [2] Robson, C.; Meek, M. A.; Grunwaldt, J.-D.; Lambert, P. A.; Queener, S. F.; Schmidt, D.; Griffin, R. J. Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates: activity as inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. J. Med. Chem. 1997, 40 (19), 3040–3048. View Source
